molecular formula C13H12N6O B3010652 3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415621-40-6

3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B3010652
CAS No.: 2415621-40-6
M. Wt: 268.28
InChI Key: UJQZUMWMQVPUMI-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methyl and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, pyridine derivatives, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide: shares structural similarities with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c1-8-5-6-14-11(7-8)15-13(20)10-3-4-12-17-16-9(2)19(12)18-10/h3-7H,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZUMWMQVPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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